Divergent Scaffold from Prototypical 3,5-Dimethylisoxazole Leads 3 and 5
This compound represents a distinct chemical series from the foundational 3,5-dimethylisoxazole leads, compound 3 (IC50 = 4.8 μM for BRD4(1)) and compound 5 (low nanomolar potency in cells), which use diarylmethanol or acetamide linkers [1]. The target compound introduces a sulfonamide-pyrimidine-piperidine architecture, which has not been profiled in public SAR tables for this chemotype. This structural divergence is critical as published optimization campaigns demonstrate that linker and terminal group modifications can improve BRD4(1) affinity from micromolar to nanomolar levels, as seen with diarylmethanol derivatives 12-16 which achieved up to a 7.5-fold improvement in IC50 compared to lead 3 [1].
| Evidence Dimension | BRD4(1) binding affinity (IC50) for core scaffold vs. newly designed analogs |
|---|---|
| Target Compound Data | Not publicly available in peer-reviewed assays |
| Comparator Or Baseline | Compound 3: IC50 = 4.8 μM (lead). Optimized diarylmethanol analog 12: IC50 = 640 nM |
| Quantified Difference | SAR trend shows up to 7.5-fold improvement in affinity possible through linker optimization; the target compound's unique sulfonamide linker is a new point of diversification. |
| Conditions | ALPHA (Amplified Luminescent Proximity Homogeneous Assay) against BRD4(1) bromodomain |
Why This Matters
Procurement of this compound provides access to an unexplored chemical space within a validated pharmacophore, which is essential for laboratories seeking to establish novel SAR or IP that diverges from the well-tread diarylmethanol series.
- [1] Hewings, D. S., et al. (2013). J. Med. Chem., 56(8), 3217-3227. (Table 1, Figure 1, Figure 2) View Source
